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molecular formula C9H18N2O3 B8655601 (CH3)3Coc(O)nhch2C(O)nhch2CH3

(CH3)3Coc(O)nhch2C(O)nhch2CH3

Cat. No. B8655601
M. Wt: 202.25 g/mol
InChI Key: YNZCVFHYMKPLJM-UHFFFAOYSA-N
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Patent
US05250542

Procedure details

t-butoxycarbonyl- glycine (3 g), ethylamine.HCl (1.39 g), TEA (1.72 g), Hobt (2.3 g) and dry DMF (100 ml) were combined and DCC (3.5 g) was added. The mixture was stirred for three days at room temperature under nitrogen, then filtered and evaporated to dryness. 6 g of material was recovered. This material was subjected to column chromatography eluting with a gradient of ethyl acetate to ethyl acetate/methanol (1:1) providing 4.01 g of (CH3)3COC(O)NHCH2C(O)NHCH2CH3.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.39 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
1.72 g
Type
reactant
Reaction Step Four
Name
Quantity
3.5 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:13]([NH2:15])[CH3:14].Cl.C1CCC(N=C=NC2CCCCC2)CC1>CN(C=O)C>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([NH:15][CH2:13][CH3:14])=[O:12])=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
1.39 g
Type
reactant
Smiles
Cl
Step Four
Name
TEA
Quantity
1.72 g
Type
reactant
Smiles
Step Five
Name
Quantity
3.5 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for three days at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
6 g of material was recovered
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate to ethyl acetate/methanol (1:1)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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